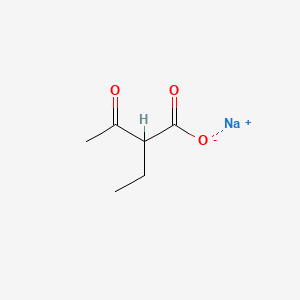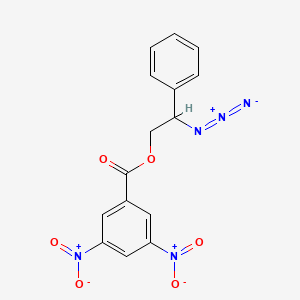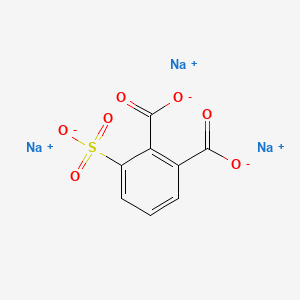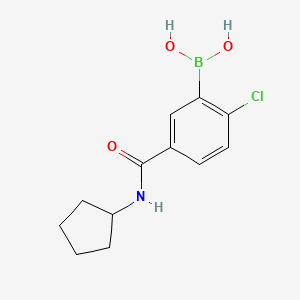
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclopentylcarbamoyl group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the phenylboronic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be attached via an amide coupling reaction, where the chloro-substituted phenylboronic acid is reacted with cyclopentylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Phenol derivatives
Reduction: Dechlorinated phenylboronic acid
Substitution: Substituted phenylboronic acids with various functional groups
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The chloro and cyclopentylcarbamoyl groups can further modulate the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the chloro and cyclopentylcarbamoyl groups, making it less versatile in certain applications.
2-Chlorophenylboronic Acid: Similar structure but lacks the cyclopentylcarbamoyl group, which can affect its reactivity and binding properties.
Cyclopentylcarbamoylphenylboronic Acid: Lacks the chloro substituent, which can influence its chemical behavior and applications.
Uniqueness
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is unique due to the combination of its boronic acid group, chloro substituent, and cyclopentylcarbamoyl group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H15BClNO3 |
|---|---|
Molekulargewicht |
267.52 g/mol |
IUPAC-Name |
[2-chloro-5-(cyclopentylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BClNO3/c14-11-6-5-8(7-10(11)13(17)18)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) |
InChI-Schlüssel |
CNMRUPHWPBYVLT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CCCC2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


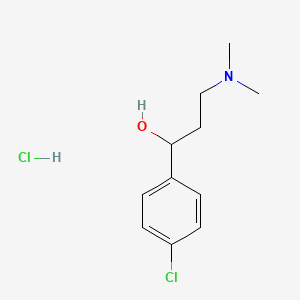



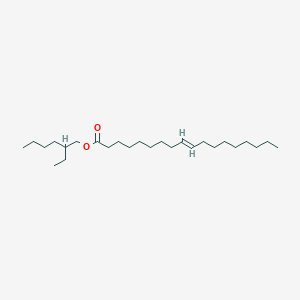

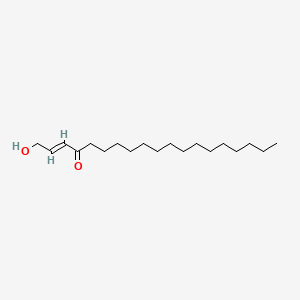

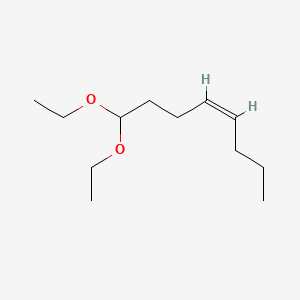
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)

